Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester
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Overview
Description
Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester is a chemical compound with the molecular formula C18H18ClNO3. This compound is known for its unique structure, which includes a carbamic acid ester group attached to a phenylpropyl chain with a chlorophenyl substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester typically involves the reaction of 1-(2-chlorophenyl)-3-oxo-3-phenylpropylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-chlorophenyl)-, ethyl ester
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
Uniqueness
Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester is unique due to its specific structural features, including the presence of both a chlorophenyl and a phenylpropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
655226-49-6 |
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Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
ethyl N-[1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C18H18ClNO3/c1-2-23-18(22)20-16(14-10-6-7-11-15(14)19)12-17(21)13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3,(H,20,22) |
InChI Key |
SBJTYNJWJRYAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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